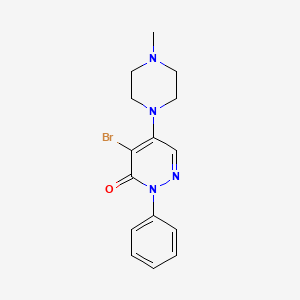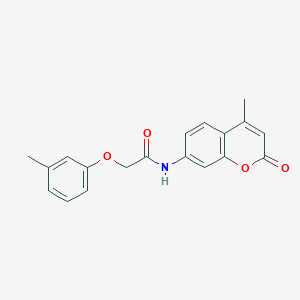![molecular formula C13H17NO2 B5755333 1-[(2-methoxyphenyl)acetyl]pyrrolidine](/img/structure/B5755333.png)
1-[(2-methoxyphenyl)acetyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-methoxyphenyl)acetyl]pyrrolidine, also known as MPAC, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. MPAC belongs to the class of pyrrolidine derivatives and has shown promising results in various preclinical studies.
Mechanism of Action
The mechanism of action of 1-[(2-methoxyphenyl)acetyl]pyrrolidine is not fully understood, but it is believed to act on various molecular targets in the central nervous system. 1-[(2-methoxyphenyl)acetyl]pyrrolidine has been shown to modulate the activity of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in various physiological processes.
Biochemical and physiological effects:
1-[(2-methoxyphenyl)acetyl]pyrrolidine has been found to exhibit significant biochemical and physiological effects in various preclinical studies. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 1-[(2-methoxyphenyl)acetyl]pyrrolidine has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[(2-methoxyphenyl)acetyl]pyrrolidine is its relatively low toxicity and good tolerability in animal models. This makes it an attractive candidate for further preclinical studies and potential clinical trials. However, one of the limitations of 1-[(2-methoxyphenyl)acetyl]pyrrolidine is its relatively low solubility in water, which may limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on 1-[(2-methoxyphenyl)acetyl]pyrrolidine. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Further preclinical studies are needed to determine the optimal dosage and administration of 1-[(2-methoxyphenyl)acetyl]pyrrolidine for this indication. Another area of interest is its potential use in the treatment of chronic pain and inflammation. Additional studies are needed to determine the efficacy and safety of 1-[(2-methoxyphenyl)acetyl]pyrrolidine in animal models and potential clinical trials.
Synthesis Methods
The synthesis of 1-[(2-methoxyphenyl)acetyl]pyrrolidine involves the reaction of 2-methoxyphenylacetic acid with pyrrolidine in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This method has been optimized to yield high purity 1-[(2-methoxyphenyl)acetyl]pyrrolidine with good yields.
Scientific Research Applications
1-[(2-methoxyphenyl)acetyl]pyrrolidine has been studied extensively for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. 1-[(2-methoxyphenyl)acetyl]pyrrolidine has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
2-(2-methoxyphenyl)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-12-7-3-2-6-11(12)10-13(15)14-8-4-5-9-14/h2-3,6-7H,4-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRWAUKEHAJGGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Methoxyphenyl)acetyl]pyrrolidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B5755291.png)

![ethyl 4-[({[2-(methylthio)phenyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5755310.png)

![2-[8,9-dimethyl-2-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5755318.png)
![4-ethoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5755338.png)
![N'-[(3,4,5-trimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5755344.png)
![2-chloro-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5755348.png)
![5-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-methoxyphenol](/img/structure/B5755356.png)
![methyl 2-[(2,4-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5755362.png)
![4-chloro-N'-[(4-chlorophenyl)acetyl]benzohydrazide](/img/structure/B5755370.png)